molecular formula C10H9BrN2O2S B11799372 4-(4-Bromophenyl)-3-(methylsulfonyl)-1H-pyrazole

4-(4-Bromophenyl)-3-(methylsulfonyl)-1H-pyrazole

Cat. No.: B11799372
M. Wt: 301.16 g/mol
InChI Key: MMESDJHTIOGDSY-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-3-(methylsulfonyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This specific compound is characterized by the presence of a bromophenyl group and a methylsulfonyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-3-(methylsulfonyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. In this case, the starting materials could be 4-bromophenylhydrazine and a suitable 1,3-dicarbonyl compound.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through sulfonylation reactions. This involves the reaction of the pyrazole intermediate with a methylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-3-(methylsulfonyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.

Major Products Formed

    Substitution Reactions: Products with different substituents on the phenyl ring.

    Oxidation and Reduction Reactions: Sulfone or sulfide derivatives.

    Coupling Reactions: Complex molecules with extended conjugation or functional groups.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-Bromophenyl)-3-(methylsulfonyl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to form stable complexes with biological molecules makes it useful in biochemical assays and drug discovery.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-3-(methylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the methylsulfonyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenyl methyl sulfone
  • 4-Bromophenylacetonitrile
  • 4-Bromophenyl 4-bromobenzoate

Uniqueness

Compared to similar compounds, 4-(4-Bromophenyl)-3-(methylsulfonyl)-1H-pyrazole is unique due to the presence of both a bromophenyl group and a methylsulfonyl group on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H9BrN2O2S

Molecular Weight

301.16 g/mol

IUPAC Name

4-(4-bromophenyl)-5-methylsulfonyl-1H-pyrazole

InChI

InChI=1S/C10H9BrN2O2S/c1-16(14,15)10-9(6-12-13-10)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,12,13)

InChI Key

MMESDJHTIOGDSY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=NN1)C2=CC=C(C=C2)Br

Origin of Product

United States

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